molecular formula C12H6N2S B1419507 Naphtho[1,2-D]thiazole-2-carbonitrile CAS No. 39785-46-1

Naphtho[1,2-D]thiazole-2-carbonitrile

Cat. No.: B1419507
CAS No.: 39785-46-1
M. Wt: 210.26 g/mol
InChI Key: UKNUROSVHCRWMU-UHFFFAOYSA-N
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Description

Naphtho[1,2-D]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C12H6N2S and a molecular weight of 210.25 g/mol . This compound is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with a cyano group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-D]thiazole-2-carbonitrile typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol to form N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P2S5) in anhydrous pyridine to yield the corresponding thioamide. The final step involves the oxidation of the thioamide with potassium ferricyanide in an alkaline medium, following the Jacobson method, to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for large-scale production. The use of common reagents and straightforward reaction conditions makes this compound amenable to industrial synthesis.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-D]thiazole-2-carbonitrile is unique due to its specific fused ring system and the presence of a cyano group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzo[e][1,3]benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUROSVHCRWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663334
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39785-46-1
Record name Naphtho[1,2-d][1,3]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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